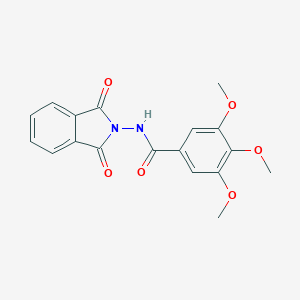

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbonyl groups and the aromatic ring . The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar groups, and its degree of ionization .Applications De Recherche Scientifique

Neurobiology and Molecular Mechanisms:

- Tianeptine, with structural similarities to tricyclic antidepressants, has been studied for its unique effects on the neurobiology of mood, anxiety, and emotions. Its efficacy and tolerance are well-established, and it's known for its interaction with various neurotransmitter systems and a critical role in the structural and functional plasticity of brain regions associated with emotional learning. It also shows potential in neuroprotection, anxiety, and memory enhancement (McEwen & Olié, 2005).

Chemical Synthesis and Applications:

- The compound has been identified in the context of synthetic routes for N-heterocyclic compounds like 1,2,3-triazoles, which are significant in various domains like drug discovery, material science, and pharmaceutical chemistry. These compounds, including the likes of Rufinamide and Cefatrizine, exhibit stability to hydrolysis and participate in key interactions like hydrogen bonding, suggesting a broad spectrum of biological activities. The review delves into the synthetic routes, highlighting the importance of the compound in the development of biologically active molecules (Kaushik et al., 2019).

Environmental and Analytical Research:

- Research has investigated the occurrence, fate, and behavior of parabens, which include esters of para-hydroxybenzoic acid, in aquatic environments. Given that parabens are used as preservatives in various products, their biodegradability and ubiquity in water bodies have been a point of concern. The compound may have relevance in this context, particularly in understanding the environmental impact and the chemical dynamics in aquatic systems (Haman et al., 2015).

Antioxidant Properties and Molecular Interactions:

- The compound has been part of studies focusing on antioxidant activities and the underlying molecular mechanisms. Given its structural complexity, it could be playing a significant role in the interaction with reactive species and contributing to the overall antioxidative properties of certain mixtures or formulations (Ilyasov et al., 2020).

Mécanisme D'action

Target of Action

The compound “N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide” primarily targets the Gag-Pol polyprotein and Thymidylate synthase . These proteins play crucial roles in the replication of certain viruses and in DNA synthesis, respectively.

Mode of Action

Based on its structural similarity to other isoindoline compounds, it is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

The compound’s action on the Gag-Pol polyprotein and Thymidylate synthase affects the viral replication and DNA synthesis pathways, respectively. The downstream effects of these interactions can lead to the inhibition of viral replication and cell division .

Pharmacokinetics

Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of the Gag-Pol polyprotein and Thymidylate synthase by this compound can result in the suppression of viral replication and cell division. This can lead to a decrease in the viral load in infected individuals and a slowdown in the progression of diseases associated with rapid cell division .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Additionally, the presence of other compounds might interfere with its action or alter its stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-20-17(22)11-6-4-5-7-12(11)18(20)23/h4-9H,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBNCLKYCOMIBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,5-Dichlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B463485.png)

![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463523.png)

![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463526.png)

![(4E)-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-bromo-4-nitrophenyl)hydrazone]](/img/structure/B463528.png)

![4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonamide](/img/structure/B463529.png)

![2-[(Phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463537.png)

![N-benzyl-2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzamide](/img/structure/B463548.png)

![1,3-diphenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B463551.png)

![(4E)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463552.png)

![(4Z)-1,3-diphenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]](/img/structure/B463553.png)

![4-{[(2,5-Dimethylphenyl)imino]methyl}-1,3-benzenediol](/img/structure/B463560.png)

![(4E)-4-[2-(3-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463561.png)